N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4
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Overview
Description
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4 is a synthetic organic compound with the molecular formula C25H39NO5. It is derived from diethyl 2-acetamidomalonate, a versatile building block used in the synthesis of various pharmaceutical and biologically active compounds . This compound is an intermediate for the preparation of novobiocin analogues, which are potential heat shock protein 90 inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4 involves the reaction of acetic anhydride with diethyl 2-acetamido-2-(4-octylphenethyl)malonate . The reaction conditions typically include:
Temperature: Controlled to ensure optimal reaction rates.
Solvents: Chloroform, dimethyl sulfoxide, and ethyl acetate are commonly used.
Catalysts: Specific catalysts may be employed to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale and desired yield.
Purification: Techniques such as recrystallization and chromatography are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, dimethyl sulfoxide, ethyl acetate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4 has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of novobiocin analogues.
Biology: Investigated for its potential as a heat shock protein 90 inhibitor.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the production of pharmaceutical compounds and biologically active molecules.
Mechanism of Action
The mechanism of action of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4 involves its interaction with molecular targets such as heat shock protein 90 . This interaction can inhibit the protein’s function, leading to potential therapeutic effects. The compound’s effects are mediated through specific molecular pathways that are currently under investigation.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-acetamidomalonate: A precursor in the synthesis of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4.
Novobiocin Analogues: Compounds with similar structures and potential as heat shock protein 90 inhibitors.
Uniqueness
. Its synthesis from diethyl 2-acetamidomalonate and its role as an intermediate in the preparation of novobiocin analogues further highlight its distinctiveness.
Properties
Molecular Formula |
C25H39NO5 |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
[2-acetamido-2-[acetyloxy(dideuterio)methyl]-1,1-dideuterio-4-(4-octylphenyl)butyl] acetate |
InChI |
InChI=1S/C25H39NO5/c1-5-6-7-8-9-10-11-23-12-14-24(15-13-23)16-17-25(26-20(2)27,18-30-21(3)28)19-31-22(4)29/h12-15H,5-11,16-19H2,1-4H3,(H,26,27)/i18D2,19D2 |
InChI Key |
GNDIBYIKXCMJGO-AUZVCRNNSA-N |
Isomeric SMILES |
[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])OC(=O)C)NC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(COC(=O)C)(COC(=O)C)NC(=O)C |
Origin of Product |
United States |
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